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3-methylpurin-6-amine

Cat. No.: B7821291
M. Wt: 149.15 g/mol
InChI Key: FSASIHFSFGAIJM-UHFFFAOYSA-N
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Description

Historical Context and Early Research Perspectives

The scientific journey of 3-methylpurin-6-amine, or 3-methyladenine (B1666300) (3-MA), can be traced back to research in the latter half of the 20th century, initially centered on nucleic acid chemistry and DNA repair mechanisms. A pivotal moment in its history was the identification of enzymes specifically designed to repair DNA damage caused by alkylating agents, which can lead to the formation of methylated purines like 3-methyladenine. In the late 1970s, the discovery of 3-methyladenine DNA glycosylase, an enzyme that recognizes and removes 3-methyladenine from DNA, highlighted the biological significance of this compound as a DNA lesion. nobelprize.org

A significant turning point for the research utility of 3-MA came in 1982, when Seglen and Gordon identified it as a potent inhibitor of autophagy in isolated rat hepatocytes. nih.govpnas.org They demonstrated that 3-MA could suppress the formation of autophagosomes, the double-membraned vesicles that sequester cytoplasmic components for degradation. nih.gov This discovery established 3-MA as a key pharmacological tool for studying the autophagic pathway, a role it continues to fulfill in contemporary research. nih.govnih.gov Early studies also explored the synthesis of related compounds, such as 3-methyladenosine, which can be hydrolyzed to form 3-methyladenine. rsc.org

Significance within Purine (B94841) Metabolism and Nucleic Acid Chemistry

The importance of this compound in the realm of purine metabolism is primarily linked to its identity as a form of DNA damage. Cellular DNA is susceptible to damage from both endogenous and environmental alkylating agents, which can attach methyl groups to the nitrogen atoms of purine bases. The formation of 3-methyladenine in a DNA strand is a cytotoxic lesion because it can stall DNA replication and transcription. nih.govfrontiersin.org

To counteract this, organisms have evolved a sophisticated defense mechanism known as the base excision repair (BER) pathway. frontiersin.org Central to this pathway are DNA glycosylases that specifically recognize and excise the damaged base. nih.gov 3-Methyladenine DNA glycosylases, such as AlkA in bacteria and alkyladenine DNA glycosylase (AAG) in humans, are responsible for identifying the 3-meA adduct and cleaving the N-glycosidic bond that links the damaged base to the deoxyribose sugar backbone. nih.govwikipedia.org This action creates an apurinic/apyrimidinic (AP) site, which is then further processed by other enzymes to restore the correct DNA sequence. frontiersin.org The study of 3-methyladenine and its repair provides crucial insights into the maintenance of genomic integrity. nih.govwikipedia.org

Broad Academic Applications and Research Trajectories

The discovery of this compound's inhibitory effect on autophagy has made it an indispensable tool in cell biology. It is widely used to investigate the roles of autophagy in various physiological and pathological processes. The primary mechanism of action of 3-MA as an autophagy inhibitor is through the suppression of phosphoinositide 3-kinases (PI3Ks), particularly the class III PI3K, Vps34. invivogen.comoup.com Vps34 is a crucial component of a complex that initiates the formation of the autophagosome. mdpi.com By inhibiting Vps34, 3-MA effectively blocks the nucleation of the autophagic vesicle, thus halting the entire process at an early stage. mdpi.commdpi.com

However, research has also revealed a more complex, dual role for 3-MA in regulating autophagy. While it inhibits starvation-induced autophagy, prolonged treatment under nutrient-rich conditions can actually promote autophagic flux. nih.govnih.gov This is attributed to its differential effects on class I and class III PI3Ks; it persistently blocks the class I PI3K pathway, which normally suppresses autophagy, while its inhibition of the class III PI3K is more transient. nih.govnih.gov

The application of 3-MA has been particularly fruitful in cancer research. Autophagy in cancer has a paradoxical role, acting as a tumor suppressor in the early stages but promoting the survival of established tumors. Researchers use 3-MA to dissect these roles. For instance, inhibiting autophagy with 3-MA has been shown to enhance the efficacy of chemotherapeutic agents like cisplatin (B142131) and temozolomide (B1682018) in various cancer cell lines, including glioblastoma and neuroblastoma, by increasing apoptosis and endoplasmic reticulum stress. frontiersin.orgmdpi.comspandidos-publications.com Conversely, in some contexts, such as in certain colon cancer cell lines, inhibiting autophagy with 3-MA was found to promote cell migration and invasion. nih.gov Beyond cancer, 3-MA is also utilized in studies related to neurodegenerative diseases, inflammatory responses, and developmental biology. aai.org

Data Tables

Table 1: Chemical and Physical Properties of this compound

Property Value Source
Chemical Formula C₆H₇N₅ nih.gov
Molecular Weight 149.15 g/mol nih.gov
CAS Number 5142-23-4 nih.gov
IUPAC Name 3-methyl-3H-purin-6-amine umaryland.edu
Common Synonyms 3-Methyladenine (3-MA), 6-Amino-3-methylpurine sigmaaldrich.comdrugbank.com
Appearance White Solid/Powder sigmaaldrich.comchemicalbook.com
Melting Point ~300 °C (decomposes) sigmaaldrich.com

Table 2: Key Research Applications of this compound (3-MA)

Research Area Application of 3-MA Key Findings Representative Citations
Autophagy Pharmacological inhibitor Inhibits autophagosome formation by blocking class III PI3K. Can have a dual role, sometimes promoting autophagy under specific conditions. nih.govnih.govinvivogen.comoup.com
Cancer Biology Sensitizer for chemotherapy Enhances apoptosis induced by drugs like cisplatin and temozolomide in glioma and neuroblastoma cells. mdpi.commdpi.comspandidos-publications.com
Cancer Biology Investigation of metastasis In some colon cancer models, inhibition of autophagy by 3-MA promoted cell migration and invasion. nih.gov
DNA Repair Substrate for repair enzymes Used to study the activity of 3-methyladenine DNA glycosylases in the base excision repair pathway. nih.govfrontiersin.orgwikipedia.org

| Inflammation | Modulator of inflammatory pathways | Can regulate TLR4-mediated inflammatory responses, sometimes independently of its role in autophagy. | aai.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7N5 B7821291 3-methylpurin-6-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-11-3-10-5(7)4-6(11)9-2-8-4/h2-3H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSASIHFSFGAIJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C2C1=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC(=C2C1=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Analog Development

Methodologies for 3-Methylpurin-6-amine Synthesis

The preparation of this compound can be achieved through various synthetic routes, ranging from classical methylation reactions to more advanced strategic approaches.

Classical Synthetic Routes

A primary and straightforward method for the synthesis of this compound involves the direct methylation of adenine (B156593). This reaction typically employs a methylating agent, such as methyl iodide, to introduce a methyl group onto the purine (B94841) ring. However, this approach can lead to a mixture of methylated isomers, including N3, N7, and N9-methylated adenines, necessitating purification to isolate the desired 3-methyladenine (B1666300).

Another classical approach involves the treatment of adenine 3-oxide with a methylating agent. For instance, methylation of adenine 3-oxide with methyl iodide in dimethylacetamide has been utilized to produce 3-methoxyadenine, which can then be subjected to further chemical transformations. scispace.com

Advanced Synthetic Strategies

More advanced and strategic syntheses have been developed to achieve higher yields and better regioselectivity. One such strategy involves a multi-step process starting from 6-chloropurine (B14466). This method includes the following key steps:

Amination: Treatment of 6-chloropurine with various primary and secondary amines to introduce diversity at the 6-position. nih.gov

Methylation: Subsequent methylation of the resulting N-substituted 6-aminopurines to yield the corresponding this compound derivatives. nih.gov

An alternative advanced approach utilizes 6-methylthiopurine as a starting material. This strategy relies on the nucleophilic substitution of the 6-methylthio group with a variety of amines to generate a diverse library of N6-substituted adenines, which are then methylated at the N3 position. nih.gov

Palladium-catalyzed cross-coupling reactions represent another sophisticated method for the synthesis of purine derivatives. For instance, the (Ph3P)4Pd catalyzed cross-coupling of methylzinc bromide with 6-chloropurine derivatives has been shown to be an efficient method for producing 6-methylpurine (B14201) and its nucleoside analogs. tandfonline.com While not a direct synthesis of this compound, this methodology highlights the utility of modern catalytic techniques in purine chemistry.

Synthesis of this compound Derivatives and Analogs

The development of derivatives and analogs of this compound is crucial for investigating its biological activities and for discovering new compounds with improved properties.

Functionalization at Purine Ring Positions

Functionalization of the purine ring of this compound has been explored to create a library of derivatives. A common point of modification is the exocyclic amino group at the C6 position. By starting with 6-chloropurine or 6-methylthiopurine, a wide range of substituents can be introduced at this position prior to the N3-methylation step. nih.gov This allows for the synthesis of a diverse set of N6-substituted this compound analogs.

Direct modification of this compound with electrophiles can also lead to N-substituted or N,N-disubstituted products at the exocyclic amino group. nih.gov Furthermore, the N1 and C8 positions of the purine ring are also potential sites for functionalization, as demonstrated in the broader context of purine chemistry. nih.gov

Targeted Structural Modifications for Investigational Purposes

A primary motivation for the synthesis of this compound derivatives has been the development of improved autophagy inhibitors. nih.gov The parent compound, 3-methyladenine, has limitations such as poor solubility and the need for high concentrations to be effective. nih.gov Targeted structural modifications have been aimed at overcoming these drawbacks.

By systematically modifying the substituent at the N6-position, researchers have been able to generate derivatives with enhanced inhibitory activity against autophagy. nih.gov These modifications are designed to explore the structure-activity relationship and to identify key chemical features that contribute to improved biological performance.

Examples of Synthetic Strategies for this compound and its Derivatives
Starting MaterialKey TransformationProduct TypeReference
AdenineDirect MethylationThis compound nih.gov
6-ChloropurineAmination followed by MethylationN6-substituted this compound derivatives nih.gov
6-MethylthiopurineNucleophilic substitution with amines followed by MethylationN6-substituted this compound derivatives nih.gov

Strategies for Enhancing Solubility and Bioavailability in Research Reagents

A significant challenge in the use of this compound as a research tool is its low solubility at room temperature. nih.gov Efforts to improve its utility have focused on chemical modifications to enhance its physicochemical properties.

The synthesis of a library of this compound derivatives has been a key strategy to identify compounds with improved solubility. nih.gov By introducing various functional groups, particularly at the N6-position, it is possible to alter the polarity and crystal packing of the molecule, thereby influencing its solubility. nih.govrsc.org For example, the introduction of more polar side chains can lead to enhanced aqueous solubility.

General principles for improving the solubility of research compounds include: americanpharmaceuticalreview.com

Introduction of Ionizable Groups: Incorporating acidic or basic functionalities can allow for salt formation, which often leads to a significant increase in aqueous solubility.

Modification of Lipophilicity: Adjusting the lipophilicity of the molecule by adding or removing hydrophobic or hydrophilic groups can modulate its solubility.

Disruption of Crystal Packing: Introducing structural modifications that disrupt the crystal lattice can lower the melting point and increase solubility.

In the context of this compound, the derivatization strategies employed for screening new autophagy inhibitors have also served the dual purpose of generating compounds with more favorable solubility profiles for research applications. nih.gov

Strategies for Improving Physicochemical Properties of Purine Analogs
StrategyDescriptionPotential Outcome for this compoundReference
Chemical DerivatizationIntroduction of various functional groups at different positions of the purine ring.Enhanced solubility and biological activity. nih.gov
Introduction of Polar GroupsIncorporation of moieties such as hydroxyl or amino groups.Increased aqueous solubility. americanpharmaceuticalreview.com
Salt FormationConversion of acidic or basic derivatives into their salt forms.Improved dissolution and bioavailability. ekb.eg

Biochemical Interactions and Molecular Mechanisms

Enzymatic Recognition and Substrate Specificity

The cellular machinery has evolved specific enzymes to recognize and respond to molecules like 3-methyladenine (B1666300), particularly when it appears as a lesion within the DNA structure.

Interactions with DNA Glycosylases (e.g., 3-Methylpurine-DNA Glycosylase)

3-methyladenine is a cytotoxic DNA lesion that can be formed by the action of endogenous and exogenous alkylating agents. To counteract the deleterious effects of such damage, cells employ the base excision repair (BER) pathway, which is initiated by a class of enzymes known as DNA glycosylases.

The primary enzyme responsible for identifying and excising the 3-methyladenine base from DNA is 3-methylpurine-DNA glycosylase, also known as 3-alkyladenine DNA glycosylase (AAG) or N-methylpurine DNA glycosylase (MPG). This enzyme scans the minor groove of the DNA duplex, searching for damaged purines. Upon recognition of a substrate like 3-methyladenine, the glycosylase catalyzes the hydrolysis of the N-glycosidic bond that links the damaged base to the deoxyribose sugar backbone. This action releases the free 3-methyladenine base and creates an apurinic/apyrimidinic (AP) site, also known as an abasic site, in the DNA.

Human AAG is notable for its broad substrate specificity, enabling it to recognize and remove a variety of damaged purine (B94841) bases beyond just 3-methyladenine. This versatility is crucial for providing a robust defense against a wide array of DNA damaging agents. The efficiency of excision can, however, be influenced by the local DNA sequence context. Subsequent steps in the BER pathway, carried out by other enzymes such as AP endonuclease, DNA polymerase, and DNA ligase, process the AP site to restore the original DNA sequence.

Table 1. Substrate Specificity of Human 3-Methylpurine-DNA Glycosylase (AAG/MPG)
SubstrateDescriptionEnzymatic Action
3-Methyladenine (3-meA)A cytotoxic lesion resulting from DNA alkylation.Efficiently recognized and excised.
7-Methylguanine (B141273) (7-meG)A common DNA adduct formed by many alkylating agents.Recognized and excised.
Hypoxanthine (Hx)Formed from the deamination of adenine (B156593).Recognized and excised.
1,N6-ethenoadenine (εA)A mutagenic lesion induced by lipid peroxidation products.Recognized and excised.

Modulation of Purine-Metabolizing Enzymes

While the interaction of the 3-methyladenine lesion with DNA glycosylases is well-defined, the direct modulatory effects of exogenous 3-methylpurin-6-amine on the primary enzymes of purine synthesis and catabolism are not extensively documented. Purine metabolism involves complex pathways for both the de novo synthesis of purine nucleotides (e.g., AMP, GMP) and their breakdown into uric acid. wikipedia.orgbiochemden.com Key enzymes in these pathways include adenosine (B11128) deaminase, purine nucleoside phosphorylase, and xanthine (B1682287) oxidase in catabolism, and phosphoribosyl pyrophosphate (PRPP) amidotransferase in de novo synthesis. wikipedia.orgbiochemden.comnih.gov

Molecular Signaling Pathway Modulation

Exogenously applied this compound is widely utilized as a chemical inhibitor to dissect complex molecular signaling pathways, most notably its inhibitory action on phosphatidylinositol 3-kinases (PI3Ks).

Inhibition of Phosphatidylinositol 3-Kinases (PI3Ks)

This compound is a well-established inhibitor of PI3Ks, a family of lipid kinases that play a central role in regulating a multitude of cellular processes, including cell growth, proliferation, survival, and trafficking. nih.gov Its inhibitory action is particularly important in the study of autophagy, a cellular self-degradation process.

The PI3K family is divided into three classes (I, II, and III). This compound exhibits a dual role due to its differential effects on these classes. It is most famously used as an inhibitor of the Class III PI3K, Vps34, which is essential for the initiation of autophagy. By inhibiting Vps34, this compound blocks the formation of autophagosomes. nih.gov However, it also inhibits Class I PI3Ks, which are components of pro-survival signaling pathways (e.g., PI3K/Akt/mTOR) that normally suppress autophagy. Research has shown that the inhibitory effect on Class III PI3K can be transient, while its blockade of Class I PI3K is more persistent. This can lead to complex, time-dependent outcomes where prolonged treatment may actually promote autophagy under certain conditions by suppressing the inhibitory Class I PI3K pathway.

Table 2. Inhibitory Profile of this compound on PI3K Classes
PI3K ClassCellular FunctionEffect of this compoundPrimary Outcome
Class IPromotes cell growth, survival, proliferation; negatively regulates autophagy via Akt/mTOR.Inhibition (persistent).Suppression of pro-survival signaling; potential promotion of autophagy on prolonged exposure.
Class III (Vps34)Essential for the initiation of autophagy (autophagosome formation).Inhibition (can be transient).Blockade of autophagosome formation and inhibition of autophagy.

Crosstalk with Key Signaling Cascades (e.g., Wnt/β-catenin, Notch/Jagged-1, EGFR/ERK1/2)

The function of this compound as a PI3K inhibitor places it at a nexus of cellular signaling, allowing it to influence other major pathways through direct and indirect crosstalk.

Wnt/β-catenin: Direct modulation of the Wnt/β-catenin pathway by this compound has not been clearly established. However, significant crosstalk exists between the PI3K/Akt and Wnt/β-catenin pathways. semanticscholar.org Furthermore, both pathways converge on the regulation of autophagy. The canonical Wnt/β-catenin signaling pathway has been identified as a negative regulator of autophagy. embopress.org Therefore, the activation of Wnt signaling and the inhibition of Class III PI3K by this compound can have the same functional outcome: the suppression of autophagy. This convergence represents a point of indirect crosstalk between the actions of this compound and the Wnt pathway.

Notch/Jagged-1: There is currently limited evidence for direct regulation of the Notch signaling pathway by this compound. The Notch pathway, initiated by ligands such as Jagged-1, is critical for cell-fate determination. nih.govnih.govfrontiersin.org However, like the Wnt pathway, Notch signaling is known to interact with the PI3K/Akt pathway to promote cellular processes like proliferation and survival. researchgate.net By inhibiting PI3K, this compound has the potential to indirectly modulate the downstream consequences of Notch activation, but this specific interaction requires further investigation.

EGFR/ERK1/2: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers two main downstream signaling cascades: the PI3K/Akt pathway and the Ras/Raf/MEK/ERK (MAPK) pathway. mdpi.com These pathways are crucial for cell proliferation and survival. As a potent inhibitor of PI3K, this compound effectively blocks one of the two major arms of EGFR signaling. This selective inhibition can disrupt the balance between the pathways, sometimes leading to compensatory upregulation or altered activity of the parallel ERK1/2 pathway. mdpi.com Therefore, this compound can significantly modulate the cellular response to growth factors like EGF by altering the integrated output of these interconnected signaling networks.

Nucleic Acid Interactions and DNA Damage Response

The interaction of this compound with nucleic acids is twofold. First, as an endogenous lesion (3-methyladenine), it represents a form of DNA damage that necessitates a cellular repair response. As detailed in section 3.1.1, this lesion is a specific substrate for the AAG/MPG DNA glycosylase, triggering the base excision repair pathway to maintain genome integrity.

Formation and Recognition of Methylated Purine Lesions in DNA

The formation of 3-methyladenine in DNA is a result of alkylation, a chemical reaction where an alkyl group is added to a molecule. In the context of DNA, the N3 position of adenine is susceptible to methylation by S-adenosylmethionine (SAM), a natural cellular metabolite, as well as by various environmental and chemical agents, including certain cancer chemotherapeutics like temozolomide (B1682018). nih.govembopress.orgnih.gov The addition of a methyl group at this position causes a significant distortion in the DNA double helix, as the methyl group protrudes into the minor groove. embopress.org

This structural perturbation is the primary reason for the high cytotoxicity of the 3-meA lesion. frontiersin.orgembopress.orgnih.gov The presence of the methyl group in the minor groove physically obstructs the activity of DNA polymerases, leading to stalled replication forks, which if left unrepaired, can trigger cell cycle arrest and apoptosis. nih.govfrontiersin.org

The cellular recognition of this specific lesion is the first crucial step in its repair. This task is performed by a specialized class of enzymes known as DNA glycosylases. In humans, the primary enzyme responsible for identifying and excising 3-meA is N-methylpurine DNA glycosylase (MPG), also known as alkyladenine DNA glycosylase (AAG). reactome.orgwikipedia.orguniprot.org MPG scans the DNA for damage by sliding along the minor groove. reactome.org Upon encountering a lesion like 3-meA, the enzyme flips the damaged nucleotide out of the DNA helix and into its active site for catalysis. reactome.org This recognition is highly specific, allowing the enzyme to distinguish the subtle alteration of a single methyl group from the vast excess of normal adenine bases. embopress.org

Table 1: Substrates of Human N-methylpurine DNA glycosylase (MPG)
SubstrateCommon AbbreviationType of Lesion
3-methyladenine3-meAAlkylation
7-methylguanine7-meGAlkylation
HypoxanthineHxDeamination
1,N6-ethenoadenineεAExocyclic Adduct

Role in Base Excision Repair (BER) Pathway Dynamics

Once the 3-meA lesion is recognized, it is removed via the Base Excision Repair (BER) pathway, a highly coordinated multi-step process that ensures the faithful restoration of the DNA sequence. nih.govfrontiersin.orgwikipedia.org The repair of 3-meA predominantly follows the short-patch BER sub-pathway. nih.govfrontiersin.org

The key steps and proteins involved are:

Base Excision: The process is initiated by the MPG glycosylase, which cleaves the N-glycosidic bond linking the 3-methyladenine base to the deoxyribose sugar backbone. This action removes the damaged base, leaving behind an apurinic/apyrimidinic (AP) site, also known as an abasic site. nih.govembopress.orgfrontiersin.org

AP Site Incision: The AP site is then recognized by AP Endonuclease 1 (APE1). APE1 incises the phosphodiester backbone immediately 5' to the AP site, creating a single-strand break. This break results in a 3'-hydroxyl (OH) group and a 5'-deoxyribose phosphate (B84403) (dRP) terminus. nih.govbiorxiv.orgplos.org

End Processing and DNA Synthesis: The resulting single-nucleotide gap is processed by DNA Polymerase β (Polβ). Polβ possesses two critical activities: a 5'-dRP lyase activity that removes the 5'-dRP flap, and a polymerase activity that inserts the correct nucleotide (adenine) into the gap using the opposite strand as a template. nih.govbiorxiv.orgnih.gov

Ligation: The final step involves the sealing of the remaining nick in the DNA backbone by DNA Ligase III, which forms a phosphodiester bond to complete the repair process and restore the integrity of the DNA strand. nih.gov

The efficiency of the BER pathway relies on the balanced and coordinated action of these enzymes. nih.govmdpi.com An imbalance, such as the overexpression of MPG without a corresponding increase in downstream enzymes like Polβ, can lead to the accumulation of cytotoxic repair intermediates, such as AP sites and single-strand breaks, which can be more harmful than the initial lesion. nih.gov

Table 2: Key Proteins in Short-Patch Base Excision Repair of 3-methyladenine
ProteinFull NameFunction in Pathway
MPG/AAGN-methylpurine DNA glycosylaseRecognizes and excises the 3-meA base.
APE1AP Endonuclease 1Incises the DNA backbone 5' to the AP site.
PolβDNA Polymerase βRemoves the 5'-dRP group and fills the gap with the correct nucleotide.
LIG3DNA Ligase IIISeals the final nick in the DNA strand.
XRCC1X-ray repair cross-complementing protein 1Scaffold protein that coordinates and stimulates other BER enzymes.

Regulation of DNA Repair Proteins (e.g., ATM-MPG Axis)

The cellular response to DNA damage is not isolated to a single pathway but is part of a complex signaling network known as the DNA Damage Response (DDR). This network ensures that DNA repair is coordinated with other cellular processes like cell cycle progression and apoptosis. Central to the DDR are large protein kinases from the PI3K-like family, including Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR). nih.govnih.govnih.gov These kinases are activated by DNA lesions and, in turn, phosphorylate a multitude of downstream proteins to orchestrate the cellular response. semanticscholar.orgnih.gov

The repair of 3-meA lesions is intricately linked with this broader DDR network. Research has identified MPG as a direct substrate of the ATM kinase. researchgate.net In response to alkylating agents, ATM phosphorylates MPG, and this modification is required for enhanced MPG function and efficient repair. researchgate.net This establishes a direct regulatory link, the ATM-MPG axis, where the master DDR kinase directly modulates the activity of the initiating glycosylase for alkylation damage repair. This regulation likely serves to boost the BER pathway's capacity when the cell is under significant genotoxic stress from alkylating agents.

Furthermore, there is evidence of complex feedback and cross-talk. Studies using 3-methyladenine as a chemical inhibitor have shown that it can suppress the ATM/ATR/p53-mediated DNA damage repair signaling. plos.orgnih.gov This action appears to cause a premature termination of the DNA damage repair process, which can sensitize cancer cells to other DNA-damaging agents like cisplatin (B142131). plos.orgnih.gov While this effect is observed with 3-methyladenine administered as a drug, it points to the intricate regulatory loops that connect the presence of specific DNA adducts, the activity of their repair pathways, and the central DDR signaling cascades.

Cellular Processes and Biological System Responses

Autophagy Regulation and Mechanisms of Inhibition

3-methylpurin-6-amine is a pivotal inhibitor of autophagy, a catabolic process involving the degradation of cellular components via lysosomes. Its primary mechanism of action involves the inhibition of phosphoinositide 3-kinases (PI3Ks), a family of enzymes involved in cell growth, proliferation, differentiation, and survival. invivogen.com

The formation of a double-membraned vesicle, the autophagosome, is a hallmark of autophagy. This process is initiated by the formation of a phagophore, or isolation membrane, which elongates and engulfs cytoplasmic cargo. The nucleation of the phagophore is critically dependent on the activity of the class III PI3K, Vps34, which generates phosphatidylinositol 3-phosphate (PI3P). This compound primarily targets and inhibits Vps34, thereby blocking the production of PI3P and preventing the formation of autophagosomes. invivogen.comnih.gov This inhibitory action effectively halts the autophagic process at an early stage. invivogen.com

Interestingly, this compound can exhibit a dual role in autophagy regulation. While it is a well-established inhibitor of starvation-induced autophagy, prolonged treatment under nutrient-rich conditions can paradoxically promote autophagic flux. nih.gov This is attributed to its differential effects on class I and class III PI3Ks. The inhibitory effect of this compound on class III PI3K is transient, whereas it persistently blocks class I PI3K. nih.gov The sustained inhibition of class I PI3K disrupts the anti-autophagic function of the mTOR complex 1 (mTORC1), a key negative regulator of autophagy, leading to the induction of the process. nih.gov

Studies have shown that this compound's inhibitory effect is on the formation of autophagosomes rather than on the subsequent steps of lysosomal degradation. Evidence from isolated rat hepatocytes indicates that this compound suppresses the formation of electron microscopically visible autophagosomes. pnas.orgnih.gov

Experimental ModelEffect of this compoundKey FindingsReferences
Isolated rat hepatocytesInhibition of autophagic/lysosomal protein degradationSuppresses the formation of visible autophagosomes. pnas.orgnih.gov
Tobacco culture cellsInhibition of autophagy under sucrose (B13894) starvationBlocks the formation of autophagosomes. oup.com
Various cell lines (prolonged treatment)Promotion of autophagy under nutrient-rich conditionsPersistent inhibition of class I PI3K and transient inhibition of class III PI3K. nih.gov

Autophagy and apoptosis are two fundamental cellular processes that can be interconnected. The inhibition of autophagy by this compound has been shown to modulate apoptosis, often enhancing cell death in cancer cells. In various experimental models, combining this compound with chemotherapeutic agents potentiates their apoptotic effects. This suggests that in some contexts, autophagy acts as a survival mechanism for cancer cells, and its inhibition makes them more susceptible to apoptosis-inducing treatments.

However, the relationship between this compound, autophagy, and apoptosis is complex. Some studies indicate that this compound can induce caspase-dependent cell death independently of its role in autophagy inhibition. invivogen.com Furthermore, at high concentrations, this compound can trigger DNA damage, leading to a decrease in cell viability. nih.govfrontiersin.org This genotoxic effect can contribute to its cytotoxic properties, irrespective of its impact on autophagy. nih.govfrontiersin.org Basal autophagy may even act as a protective mechanism against the intrinsic cytotoxicity of this compound. nih.govfrontiersin.org

Experimental ModelCombined TreatmentObserved EffectReferences
Human glioma cellsCisplatin (B142131)Increased cisplatin-induced apoptosis.
Breast cancer cellsVarious chemotherapeuticsPotentiation of chemotherapeutic effects.
HeLa cells-Induction of caspase-dependent cell death independent of autophagy inhibition. invivogen.com

Cellular Responses to Stress and Environmental Stimuli

Beyond its well-documented role in autophagy, this compound can influence how cells respond to various stressors and environmental cues, including the processes of cellular senescence and inflammation.

Cellular senescence is a state of irreversible growth arrest that can be triggered by various stressors. Autophagy is thought to play a role in the maintenance of the senescent state. Pharmacological inhibition of autophagy with this compound has been shown to alleviate the senescent state in certain cell types. nih.gov For instance, in long-term cultures of rat mesenchymal stem cells that have undergone replicative senescence, treatment with this compound reduced the number of cells positive for senescence-associated β-galactosidase (SA-β-gal), a key biomarker of senescent cells. nih.gov It also decreased the expression of senescence-related proteins like p16 and p21. nih.govnih.govnih.govembopress.orgfrontiersin.orgmdpi.comnih.gov This suggests that autophagy may be required to maintain the senescent phenotype and that its inhibition can, in some contexts, reverse or delay senescence. nih.gov

This compound can modulate inflammatory responses at the cellular level, primarily through its influence on key signaling pathways. In models of endotoxemia and polymicrobial sepsis, the administration of this compound has been shown to be protective. nih.gov It can decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in response to lipopolysaccharide (LPS). nih.gov This anti-inflammatory effect is associated with the suppression of inflammatory mediators secreted by macrophages. nih.gov

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. nih.govnih.govnih.govresearchgate.netfrontiersin.org The activity of NF-κB can be influenced by the PI3K/Akt pathway, which is a target of this compound. nih.govnih.govnih.govresearchgate.netfrontiersin.org By inhibiting PI3K, this compound can modulate NF-κB activation and the subsequent expression of inflammatory genes. nih.govnih.govnih.govresearchgate.netfrontiersin.org Interestingly, some studies have shown that this compound can enhance LPS-induced NF-κB activation, suggesting a complex and context-dependent role in regulating this pathway.

Experimental ModelStimulusEffect of this compoundReferences
Murine model of endotoxemiaLPSDecreased serum levels of TNF-α and IL-6. nih.gov
Bone marrow-derived macrophagesLPSDecreased production of TNF-α and IL-6. nih.gov
RAW264.7 macrophagesLPSEnhanced NF-κB activation and production of pro-inflammatory mediators.

Purine (B94841) Salvage and De Novo Biosynthesis Pathway Integration

Cells synthesize purine nucleotides through two main pathways: the de novo synthesis pathway and the salvage pathway. The de novo pathway builds purines from simpler precursors, while the salvage pathway recycles pre-existing purine bases and nucleosides. wikipedia.orgmdpi.com

As a methylated purine, this compound has the potential to interact with the enzymes of these pathways. While its primary known mechanism of action is the inhibition of PI3Ks, its structural similarity to adenine (B156593) suggests it could be recognized by enzymes involved in purine metabolism.

The cellular processing of methylated purines often involves DNA glycosylases, which are enzymes that recognize and remove damaged or modified bases from DNA, initiating the base excision repair pathway. nih.gov 3-methyladenine (B1666300) DNA glycosylases can recognize and excise 3-methyladenine from DNA, which can be considered a form of salvage, preventing the persistence of this potentially mutagenic lesion. nih.govnih.gov

Direct evidence for the integration of exogenous this compound into the nucleotide pool via the canonical purine salvage pathway enzymes, such as adenine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT), is not well-documented. wikipedia.org It is plausible that the methyl group at the 3-position could hinder its recognition and processing by these enzymes. Some studies on other modified purines, like 1-methylguanine (B1207432) and 7-methylguanine (B141273), have shown that chronic exposure can lead to alterations in cell surface properties, suggesting cellular uptake and downstream effects. nih.gov However, a study on 3-methyladenine in isolated rat hepatocytes found no adverse effects on intracellular ATP levels, suggesting it may not be readily incorporated into the adenine nucleotide pool to a significant extent. pnas.orgnih.gov Further research is needed to fully elucidate the metabolic fate of this compound and its precise interactions with the de novo and salvage purine synthesis pathways.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Detection and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For a polar molecule like N6-methyladenine, several high-resolution techniques are utilized to achieve sensitive and accurate measurements, often from intricate biological samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of modified nucleosides, including N6-methyladenine. The method relies on a stationary phase (typically a packed column) and a liquid mobile phase to separate analytes based on their physicochemical properties. Reversed-phase HPLC (RP-HPLC), using a nonpolar C18 stationary phase and a polar mobile phase, is the most common approach.

In a typical research application, nucleic acids (DNA or RNA) are first enzymatically hydrolyzed to their constituent nucleosides. The resulting mixture is then injected into the HPLC system. N6-methyladenine is separated from canonical nucleosides (like adenosine) and other modifications based on its retention time on the column. Detection is commonly achieved using an ultraviolet (UV) detector, as purine (B94841) rings exhibit strong absorbance at specific wavelengths, often around 260 nm. The concentration of N6-methyladenine in a sample is determined by comparing its peak area to that of a known concentration standard.

ParameterExample Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with an additive (e.g., 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer)
Mobile Phase B Acetonitrile or Methanol
Elution Mode Isocratic or Gradient
Flow Rate 0.2 - 1.0 mL/min
Detection UV Absorbance at ~260 nm

This table presents typical starting parameters for an HPLC method; specific conditions are optimized for each application.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful separation technique but is generally reserved for volatile and thermally stable compounds. N6-methyladenine, being a polar and non-volatile purine base, cannot be analyzed directly by GC. Therefore, a critical prerequisite for GC analysis is chemical derivatization. nih.gov This process converts the polar N-H groups into nonpolar, thermally stable moieties, increasing the compound's volatility.

A common derivatization strategy for methylated purines involves silylation. nih.gov For instance, reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide can be used to replace the active hydrogens on the purine ring and the amino group with tert-butyldimethylsilyl (tBDMS) groups. nih.gov Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. Detection is typically performed using a mass spectrometer (GC-MS), which provides both high sensitivity and structural confirmation based on the mass fragmentation pattern of the derivatized molecule. nih.gov

ParameterExample Condition
Derivatization Reagent N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)
Column Fused silica (B1680970) capillary (e.g., DB-5MS)
Carrier Gas Helium or Hydrogen
Injection Mode Splitless
Temperature Program Ramped oven temperature (e.g., 50°C to 300°C)
Detector Mass Spectrometer (MS)

This table outlines a general approach for GC-MS analysis of purines, which requires a mandatory derivatization step.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and selective quantification of N6-methyladenine in complex biological samples. frontiersin.orgspringernature.com This technique couples the superior separation capabilities of HPLC (or UPLC) with the precise detection and identification power of tandem mass spectrometry.

After chromatographic separation, the analyte enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, where it is ionized. The resulting precursor ion (for N6-methyladenosine, the protonated molecule [M+H]⁺ at a mass-to-charge ratio of m/z 282.1) is selected in the first quadrupole (Q1). plos.org This ion is then fragmented in a collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, as the detection is based on a unique precursor-to-product ion transition, minimizing interferences from the sample matrix. frontiersin.org

Table 1: Example LC-MS/MS Parameters for N6-methyladenosine Quantification

Parameter Value Reference
Ionization Mode ESI Positive frontiersin.org
Precursor Ion (Q1) m/z 282.1 plos.org
Product Ion (Q3) m/z 150.1 plos.org
Collision Energy (CE) 30 V plos.org

| Declustering Potential (DP) | 12 V | plos.org |

This table presents validated mass spectrometry parameters for the highly specific detection of N6-methyladenosine (the nucleoside form of N6-methyladenine) using MRM.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This mobility is dependent on the charge and size of the molecule. CE offers advantages such as high efficiency, short analysis times, and minimal sample consumption.

For the analysis of N6-methyladenine, samples are typically prepared by hydrolyzing DNA or RNA into individual nucleotides or nucleosides. The sample is then injected into a narrow fused-silica capillary filled with a background electrolyte (BGE) buffer. When a high voltage is applied, the analytes migrate through the capillary at different velocities and are separated. Detection can be achieved using UV absorbance or, for higher sensitivity, by derivatizing the analytes with a fluorescent tag and using laser-induced fluorescence (LIF) detection. nih.gov This approach is particularly powerful for quantifying low-abundance modifications in minute amounts of sample material. nih.gov

ParameterExample Condition
Capillary Fused-silica (e.g., 50 µm i.d., 64 cm length)
Background Electrolyte Sodium phosphate (B84403) buffer (e.g., 17 mM, pH 9.0) with additives like SDS
Separation Voltage 20-30 kV
Injection Mode Hydrodynamic or Electrokinetic
Detection UV Absorbance or Laser-Induced Fluorescence (LIF)

This table provides typical parameters for a CE method tailored for the analysis of nucleotides, applicable to N6-methyladenine. nih.gov

Spectroscopic Methods for Structural and Interaction Studies

Spectroscopic methods are indispensable for elucidating the molecular structure of compounds and studying their interactions with other molecules. For N6-methyladenine, these techniques provide definitive confirmation of its chemical identity and offer insights into its behavior in different chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. It is based on the principle that atomic nuclei with a non-zero magnetic spin (like ¹H and ¹³C) absorb and re-emit electromagnetic radiation when placed in a strong magnetic field. The resulting spectrum provides detailed information about the chemical environment of each atom in the molecule.

¹H NMR spectroscopy can identify the protons in the N6-methyladenine structure, including those on the purine ring (C2-H and C8-H) and the N-methyl group. ¹³C NMR provides information about the carbon skeleton. The chemical shifts (δ), reported in parts per million (ppm), are characteristic of the electronic environment of each nucleus, while spin-spin coupling patterns can reveal connectivity between neighboring atoms. Advanced 2D NMR techniques, such as COSY and HMBC, can be used to definitively assign all proton and carbon signals and confirm the molecule's complete structure. NMR is also used in research to study how m6A modification affects RNA duplex stability and annealing kinetics. nih.gov

Table 2: Reported NMR Chemical Shifts (δ) for an N6-methyladenine Derivative

Nucleus Chemical Shift (ppm)
¹H NMR 7.92 (s, 1H), 6.19 (t, 1H), 5.28 (d, 1H), 5.11 (t, 1H), 4.28 (s, 1H), 3.80 (d, 1H), 1.87 (s, 3H)

| ¹³C NMR | 152.1, 149.9, 143.9, 141.4, 126.1, 123.7, 122.8, 122.5, 121.0, 120.5, 88.4, 84.3, 71.2, 62.1 |

Data obtained in DMSO-d6 for a derivatized N6-methyladenosine compound. Chemical shifts are indicative of the molecular structure. rsc.org

Infrared (IR) and Raman Spectroscopy

Expected Infrared (IR) Absorption Bands: The IR spectrum of 3-methylpurin-6-amine is expected to be rich with features corresponding to its composite functional groups. The primary amine (-NH₂) group would exhibit characteristic symmetric and asymmetric N-H stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region. An N-H scissoring (bending) vibration is anticipated around 1650-1580 cm⁻¹.

The purine ring system, being aromatic, will contribute to several bands. C=N and C=C stretching vibrations within the pyrimidine (B1678525) and imidazole (B134444) rings are expected in the 1650-1450 cm⁻¹ region. The C-N stretching vibrations of the aromatic amine moiety would likely appear in the 1335-1250 cm⁻¹ range. The methyl group attached to the purine ring at the N3 position would show characteristic C-H stretching and bending modes. Asymmetric and symmetric C-H stretching of the methyl group are expected near 2960 cm⁻¹ and 2870 cm⁻¹, respectively, while bending (deformation) vibrations would appear around 1460 cm⁻¹ and 1375 cm⁻¹.

Expected Raman Scattering Bands: Raman spectroscopy, which relies on changes in polarizability, complements IR spectroscopy. The purine ring's C=C and C=N stretching vibrations are expected to produce strong Raman signals, as aromatic rings are excellent Raman scatterers. The symmetric vibrations of the molecule, in particular, are often strong in the Raman spectrum. The N-H stretching vibrations of the amine group would also be present, though typically weaker than in the IR spectrum. The C-H vibrations of the methyl group will also be observable.

In research involving DNA adducts, Surface-Enhanced Raman Spectroscopy (SERS) has been utilized to examine methylated adenines. Studies have shown that 3-methyladenine (B1666300) adsorbs onto silver nanoparticles in a tilted or flat orientation. nih.gov This orientation influences the enhancement of specific vibrational modes, providing a sensitive method for detection and structural analysis, which is particularly useful for developing biosensors. nih.gov

Functional GroupVibrational ModeExpected IR Wavenumber (cm⁻¹)Expected Raman SignalNotes
Primary Amine (-NH₂)N-H Stretch (asymmetric & symmetric)3500 - 3300Present, often weaker than IRTwo distinct bands are characteristic of a primary amine.
N-H Scissor (bend)1650 - 1580PresentConfirms the presence of the -NH₂ group.
Purine RingC=C and C=N Stretch1650 - 1450StrongCharacteristic of the aromatic heterocyclic system.
Ring BreathingNot specifiedStrong, characteristicSymmetric vibration of the entire ring system.
Methyl Group (-CH₃)C-H Stretch (asymmetric & symmetric)2975 - 2860PresentIndicates the methyl substituent.
C-H Bend (deformation)1460 / 1375PresentAsymmetric and symmetric bending modes.
Aromatic C-NC-N Stretch1335 - 1250PresentRelates to the amine-ring bond.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. Purine and its derivatives are known to absorb strongly in the UV region due to π → π* transitions within the aromatic system.

The UV spectrum of this compound is expected to be very similar to that of adenine (B156593) and other methylated adenines, which typically exhibit a strong absorption maximum around 260 nm. The exact position of the absorption maximum (λmax) and the molar absorptivity (ε) can be influenced by the solvent, pH, and the position of the methyl group. Methylation at the N3 position introduces a positive charge and alters the electronic distribution within the purine ring, which can cause slight shifts in the absorption spectrum compared to the parent molecule, adenine. Research on DNA melting, for instance, often uses UV absorbance at 260 nm to monitor the state of DNA duplexes containing N3-methyladenine, capitalizing on the strong absorbance of the purine ring at this wavelength.

Compound ClassExpected λmax (nm)Electronic Transition TypeInfluencing Factors
Methylated Purines (e.g., this compound)~260π → π*pH, Solvent Polarity, Substitution Pattern

Novel Biosensor Development for Research Applications

The detection of specific DNA lesions like this compound is crucial for studies in toxicology and molecular biology. This has driven the development of novel biosensors designed for high sensitivity and selectivity. While a wide range of biosensors for this specific molecule is not yet established, research points towards promising avenues, particularly in electrochemical and spectroscopic methods.

One notable approach involves Surface-Enhanced Raman Spectroscopy (SERS). Research has demonstrated that SERS can be used to examine the adsorption of 3-methyladenine on silver nanoparticles. nih.gov The unique spectral signature obtained through SERS, which is highly enhanced compared to conventional Raman spectroscopy, can be used for detection. The orientation of the molecule on the nanoparticle surface provides structural information and a basis for a highly specific sensor. nih.gov A SERS-based biosensor would involve immobilizing a recognition element on SERS-active nanoparticles and measuring the spectral changes upon binding of this compound.

Electrochemical biosensors represent another major platform for the detection of DNA and its modifications. researchgate.net A hypothetical electrochemical sensor for this compound could be developed by modifying an electrode with a specific recognition element, such as a DNA glycosylase enzyme that specifically recognizes and excises N3-methyladenine from DNA, or a synthetic receptor. The enzymatic or binding event at the electrode surface would then be converted into a measurable electrical signal (e.g., a change in current, potential, or impedance).

Biosensor TypeDetection PrinciplePotential AdvantagesResearch Status for this compound
SERS-basedVibrational fingerprinting of the molecule adsorbed on a nanostructured metal surface.High sensitivity, structural information, multiplexing capability.Feasibility demonstrated for distinguishing 3-methyladenine based on adsorption orientation. nih.gov
Electrochemical (Enzymatic)Enzymatic reaction (e.g., by DNA glycosylase) with the target analyte produces an electroactive species or a change in conductivity.High sensitivity, low cost, potential for miniaturization.Largely conceptual; relies on the availability and immobilization of a specific recognition enzyme.
Electrochemical (Aptamer-based)A specific DNA or RNA aptamer binds to the target, causing a conformational change that is detected electrochemically.High specificity and affinity, ease of synthesis.Development would require the selection of a specific aptamer for this compound.

Sample Preparation and Derivatization Strategies for Complex Biological Matrices

The accurate quantification of this compound from complex biological matrices, such as urine or DNA hydrolysates, is a significant analytical challenge due to its low concentration and the presence of numerous interfering compounds. mdpi.comresearchgate.net Consequently, robust sample preparation is a critical prerequisite for reliable analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com

A key strategy for analyzing this compound from biological fluids is the use of solid-phase extraction (SPE). wur.nl This technique is employed to isolate the analyte from the bulk matrix, remove interferences, and concentrate the sample. For methylated purines, which are polar compounds, hydrophilic interaction liquid chromatography (HILIC)-based SPE or mixed-mode cation-exchange SPE cartridges are often effective. nih.gov

Research has described highly sensitive and specific LC-MS/MS methods for the quantification of urinary N3-methyladenine. nih.gov A common workflow involves:

Sample Collection and Storage: Urine samples are collected and stored, often at -80°C, to ensure analyte stability.

Internal Standard Spiking: An isotope-labeled internal standard, such as deuterated N3-methyladenine (d₃-N3-MeA), is added to the sample to account for matrix effects and variability during sample processing and analysis. nih.govmdpi.com

Automated Solid-Phase Extraction: The sample is processed using an online SPE system coupled directly to the LC-MS/MS. This automates the cleanup and concentration steps, improving throughput and reproducibility. nih.govmdpi.com The sample is loaded onto the SPE cartridge, interfering substances are washed away, and the purified analyte is then eluted directly into the chromatographic system.

Chromatographic Separation: Separation is often achieved using a HILIC column, which is well-suited for retaining and separating polar compounds like N3-methyladenine. nih.gov

For analysis from DNA, the sample preparation involves the enzymatic or chemical hydrolysis of the DNA to release the individual nucleobases, followed by a similar SPE cleanup and LC-MS/MS analysis. mdpi.com Derivatization is generally not required for LC-MS/MS analysis of this compound, as modern mass spectrometers provide sufficient sensitivity and selectivity for its direct detection.

MatrixSample Preparation StrategyKey StepsAnalytical TechniqueReference
UrineIsotope-Dilution with Online Solid-Phase Extraction (SPE)1. Spiking with d₃-N3-MeA internal standard. 2. Automated online SPE for cleanup and concentration. 3. HILIC separation.LC-MS/MS nih.gov
DNADNA Hydrolysis followed by Isotope-Dilution with Online SPE1. Enzymatic or acid hydrolysis of DNA. 2. Spiking with d₃-N3-MeA internal standard. 3. Automated online SPE.LC-MS/MS mdpi.com

Computational Chemistry and Structural Biology Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of 3-methylpurin-6-amine. nih.govalliedacademies.org Methods such as B3LYP with basis sets like 6-311+G(d,p) are commonly employed to optimize the molecule's geometry and calculate its electronic properties. nih.gov

Key aspects of its electronic structure that have been investigated include:

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's stability. alliedacademies.org For purine (B94841) derivatives, these orbitals are essential for understanding delocalization and potential electronic transitions. researchgate.net

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface helps identify electron-rich and electron-poor regions. For this compound, the nitrogen atoms of the purine ring and the exocyclic amino group are typically electron-rich, making them sites for electrophilic attack and hydrogen bonding. uni-ruse.bg

Aromaticity: The aromatic character of the purine ring system is a key determinant of its stability. The Harmonic Oscillator Model of Aromaticity (HOMED) index is one quantitative measure used to assess the π-electron delocalization. Studies on purine tautomers show that forms with higher HOMED values are generally more stable. nih.gov

Substituent Effects: The electron-donating properties of the amino group at the C6 position significantly influence the electronic structure of the purine ring. mdpi.com The charge of the substituent active region (cSAR) parameter can quantify this effect, showing that the amino group's properties can vary depending on the tautomeric form of the purine ring. nih.gov The pyramidalization of the amino group, which describes its planarity, also affects its electronic character and interaction potential. nih.gov

Table 1: Representative Quantum Chemical Parameters for Aminopurine Systems
ParameterDescriptionTypical Findings for AminopurinesReference
HOMO-LUMO Gap Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity and stability.A smaller gap suggests higher reactivity. alliedacademies.org
HOMED Index Harmonic Oscillator Model of Aromaticity; quantifies π-electron delocalization. Values closer to 1 indicate higher aromaticity.Tautomers with higher aromaticity in both rings (e.g., 9H, 7H) are generally more stable. nih.gov
cSAR(NH2) Charge of the Substituent Active Region for the amino group; measures its electron-donating strength.The amino group is consistently electron-donating, with strength varying slightly between tautomers. nih.gov
Pyramidalization (φ) Describes the geometry of the NH2 group. A value of 0° indicates a completely planar group.Proximity to endocyclic nitrogen atoms influences planarity. Some tautomers promote a nearly planar amino group. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how this compound might bind to a biological target, such as a protein or enzyme, and to study the stability of the resulting complex over time.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor. The process involves:

Defining a binding site on the target protein.

Generating various conformations (poses) of the ligand within the site.

Scoring these poses based on a scoring function that estimates binding affinity. nih.govsemanticscholar.org

Docking studies on similar heterocyclic compounds often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the active site. mdpi.com The results are typically reported as a binding energy (in kcal/mol) and an inhibition constant (Ki), where lower values suggest stronger binding. mdpi.com

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-protein complex. Starting from a docked pose, MD simulations model the movements of every atom over time by solving Newton's equations of motion. ulisboa.pt This allows for the assessment of the complex's stability and the characterization of conformational changes. nih.govarxiv.org Key analyses from MD simulations include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and ligand.

Table 2: Illustrative Output of a Molecular Docking Study
ParameterDescriptionExample ValueReference
Binding Affinity The estimated free energy of binding for the ligand-protein complex.-7.0 to -9.0 kcal/mol mdpi.com
Inhibition Constant (Ki) The concentration of inhibitor required to decrease the maximum rate of an enzyme reaction by half.Micromolar (µM) to Nanomolar (nM) range mdpi.com
Interacting Residues Specific amino acids in the protein's active site that form bonds with the ligand.GLU 166, HIS 41, CYS 145 nih.gov
Hydrogen Bonds Number and type of hydrogen bonds formed between the ligand and protein.2-4 bonds with backbone or side-chain atoms mdpi.com

Pharmacophore Modeling and Ligand-Protein Interactions

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govdovepress.com A pharmacophore model for this compound would consist of features such as:

Hydrogen Bond Donors (HBD): The exocyclic amino group.

Hydrogen Bond Acceptors (HBA): The nitrogen atoms in the purine ring (e.g., N1, N7).

Aromatic Ring (AR): The purine ring system itself.

These models are valuable tools for virtual screening to identify other molecules with different chemical scaffolds that might have similar biological activities. nih.gov

Ligand-Protein Interactions for this compound are dictated by its structure. The primary forces governing its binding to a protein target include:

Hydrogen Bonds: The amino group can act as a donor, while the ring nitrogens can act as acceptors, forming critical interactions with polar amino acid residues. scispace.com

π-π Stacking: The aromatic purine ring can stack with the aromatic side chains of amino acids like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). brylinski.org

Van der Waals Interactions: The methyl group at the N3 position can form favorable van der Waals contacts within hydrophobic pockets of a binding site. researchgate.net

Structure-Activity Relationship (SAR) Studies of Analogs

Structure-activity relationship (SAR) studies investigate how changes in a molecule's structure affect its biological activity. mans.edu.eg For purine analogs, extensive SAR studies have been conducted, particularly focusing on modifications at the C6 position.

Studies on 6-substituted purine derivatives have yielded several key insights:

Nature of the C6-Substituent: The type of atom linking a substituent at the C6 position is critical. For instance, in some series, thioether-linked derivatives were found to be more potent than their corresponding oxygen or nitrogen isosteres. researchgate.net

Electronic Effects: The introduction of electron-withdrawing groups on substituents attached to the purine core can increase biological potency in certain contexts. researchgate.net

Steric Factors: The size and shape of the substituent are crucial. SAR studies on nucleoside analogues have demonstrated that different alkyl groups at the C6-position can modulate the activation of specific biological pathways. nih.gov

These findings provide a rational basis for designing novel this compound analogs with potentially enhanced or more specific biological activities. drugdesign.org

Table 3: Summary of SAR Findings for 6-Substituted Purine Analogs
Modification SiteStructural ChangeImpact on ActivityReference
Position 6 Linker Replacement of N or O with S (thioether)Superior activity in some inotropic agents researchgate.net
Position 6 Side Chain Addition of electron-withdrawing groupsIncreased potency researchgate.net
Position 6 Side Chain Varying O-alkyl groupsModulated activation of the hSTING pathway nih.gov

Theoretical Prediction of Tautomeric Forms and Stability

Tautomerism is a critical aspect of purine chemistry, as different tautomers can exhibit distinct chemical properties and biological activities. For this compound, the N3 position is fixed by the methyl group, but it can still exist in different tautomeric forms, primarily involving the exocyclic amino group (amino-imino tautomerism) and the position of the hydrogen on the imidazole (B134444) ring (annular tautomerism). researchgate.net

Computational studies are essential for predicting the relative stability of these tautomers. chemrxiv.org

Annular Tautomerism: For the parent purine molecule, theoretical calculations consistently show that the N9H and N7H tautomers are significantly more stable than the N1H and N3H forms, largely due to the preservation of aromaticity in both the pyrimidine (B1678525) and imidazole rings. nih.gov For C6-aminopurines, the 9H tautomer is generally predicted to be the most stable in the gas phase. nih.gov

Solvent Effects: The relative stability of tautomers can be influenced by the surrounding environment. mdpi.com Polar solvents can stabilize more polar tautomers through dipole-dipole interactions and hydrogen bonding. The Polarizable Continuum Model (PCM) is often used in calculations to simulate these solvent effects. nih.gov

Amino-Imino Tautomerism: The equilibrium between the canonical amino form (purin-6-amine) and the imino form (purin-6(1H)-imine) is also important. For adenine (B156593) derivatives, the amino form is overwhelmingly favored under physiological conditions.

DFT calculations can provide the relative energies (Erel) of different tautomers, allowing for a prediction of their equilibrium populations. nih.gov

Table 4: Calculated Relative Stabilities of Parent Aminopurine Tautomers in the Gas Phase
TautomerDescriptionRelative Energy (Erel in kcal/mol)Stability RankReference
9H Hydrogen on N9 of the imidazole ring0.00Most Stable nih.gov
7H Hydrogen on N7 of the imidazole ring~0.2 - 4.02nd nih.gov
1H Hydrogen on N1 of the pyrimidine ringHigherLess Stable nih.gov
3H Hydrogen on N3 of the pyrimidine ringHigherLess Stable nih.gov
Note: This table reflects general findings for aminopurines. The presence of the N3-methyl group in this compound would preclude the 3H tautomer and influence the relative energies of the others.

Investigational Roles in Diverse Biological Organisms and Model Systems

Microbial Biochemistry and Metabolism

In the microbial world, 3-methylpurin-6-amine is primarily recognized not as a nutrient, but as a form of DNA damage that necessitates sophisticated repair mechanisms.

Alkylation of DNA bases can be cytotoxic or mutagenic, and bacteria have evolved robust systems to counteract this threat. nih.gov 3-methyladenine (B1666300) (3mA) is a cytotoxic lesion that can block DNA replication. nih.gov The principal mechanism for removing this lesion is the base excision repair (BER) pathway. nih.govwikipedia.org This process is initiated by DNA glycosylases that recognize the damaged base and cleave the N-glycosidic bond, removing it from the DNA backbone. nih.govlibretexts.org

In Escherichia coli, two main DNA glycosylases are responsible for excising 3mA:

3-Methyladenine DNA glycosylase I (TAG) : This enzyme, a product of the tag gene, is highly specific for the removal of 3mA lesions. nih.gov

3-Methyladenine DNA glycosylase II (AlkA) : As part of the adaptive response to alkylation damage, the AlkA enzyme, encoded by the alkA gene, exhibits a broader substrate range, removing not only 3mA but also other alkylated purines like 7-methylguanine (B141273) (7mG). nih.govresearchgate.net

The expression of alkA is part of the "Ada response," a regulatory network that is induced upon exposure to alkylating agents to enhance the cell's DNA repair capacity. nih.govnih.gov Both TAG and AlkA belong to the helix-hairpin-helix (HhH) superfamily of DNA glycosylases and utilize a base-flipping mechanism to access the damaged nucleobase within the DNA helix. nih.gov

Table 1: Key Bacterial DNA Glycosylases Involved in 3-Methyladenine Repair

Enzyme NameGeneOrganism ExamplePrimary Substrate(s)Repair Pathway
3-Methyladenine DNA Glycosylase ItagEscherichia coli, Salmonella typhi3-methyladenine (highly specific)Base Excision Repair (BER)
3-Methyladenine DNA Glycosylase IIalkAEscherichia coli3-methyladenine, 7-methylguanine, 1,N⁶-ethenoadenineBase Excision Repair (BER)

While microorganisms possess diverse metabolic pathways to degrade aromatic compounds, the scientific literature on this compound focuses overwhelmingly on its role as a DNA lesion rather than as a substrate for catabolic degradation. Studies on microbial metabolism of methylated amines typically center on simpler, volatile compounds such as monomethylamine (MMA), dimethylamine (B145610) (DMA), and trimethylamine (B31210) (TMA), which serve as sources of carbon and nitrogen. nih.gov For instance, the metabolism of 6-mercaptopurine (B1684380) by Bacillus cereus involves the cleavage of sulfur and incorporation of the purine (B94841) skeleton as adenine (B156593) and guanine (B1146940) into nucleic acids. technion.ac.il However, dedicated pathways for the degradation of this compound as a primary nutrient source are not well-documented. Its metabolic significance in bacteria is thus primarily defined by its generation as a DNA adduct and its subsequent removal by repair enzymes.

Methylated amines are ubiquitous in marine ecosystems and play important roles in the biogeochemical cycling of carbon and nitrogen. researchgate.netresearchgate.netcaister.com These volatile compounds, including MMA, DMA, and TMA, are produced from the degradation of osmolytes like glycine (B1666218) betaine (B1666868) and are metabolized by marine bacteria, contributing to the marine nitrogen cycle and the formation of climate-active gases. frontiersin.orgnih.govplymouth.ac.uk However, a direct role for the more complex aromatic amine this compound in these large-scale biogeochemical cycles is not established in the current body of research. The focus of marine amine metabolism studies remains on the production and consumption of low molecular weight, non-aromatic methylated amines. caister.comnih.gov

Plant Physiology and Phytochemistry Research

In plants, this compound is primarily utilized as a chemical tool to investigate fundamental cellular processes, notably autophagy. Its structural similarity to naturally occurring plant hormones also warrants consideration.

Cytokinins are a class of plant hormones that are N6-substituted adenine derivatives, playing a crucial role in promoting cell division (cytokinesis) and differentiation. wikipedia.orgnih.gov The first naturally occurring cytokinin identified was zeatin, found in maize. nih.gov The biological activity of cytokinins is highly dependent on the structure of the N6-substituent and modifications to the purine ring.

While this compound is not a classical cytokinin, its purine structure is relevant to this class of hormones. Some phytopathogens, for example, produce methylated cytokinins to disrupt the host's hormonal balance. mdpi.comnih.gov Research has shown that 3-methyladenine acts as an inhibitor of autophagy in tobacco culture cells, a process that is also inhibited by wortmannin (B1684655) and LY294002, known inhibitors of phosphatidylinositol 3-kinase (PtdIns 3-kinase). nih.gov This indicates that this compound is biologically active in plant cells and interferes with key signaling pathways, making it a valuable tool for dissecting the mechanisms of plant autophagy. nih.gov

Table 2: Selected Purine Derivatives and Their Role in Plant Biology

Compound NameClassification/RolePrimary Function in Plants
ZeatinNatural CytokininPromotes cell division and growth
Kinetin (6-furfurylaminopurine)Synthetic CytokininStimulates cell division in culture
6-BenzylaminopurineSynthetic CytokininPromotes shoot initiation and growth
3-MethyladenineInvestigational ToolInhibitor of autophagy

Animal Model Studies (Mechanistic Focus)

In animal research, 3-methyladenine is a cornerstone pharmacological inhibitor used to probe the mechanistic role of autophagy and related signaling pathways in a vast array of physiological and pathological conditions.

Its primary and most well-known mechanism of action is the inhibition of phosphatidylinositol 3-kinases (PI3Ks). invivogen.comnih.gov 3-MA displays a dual role: it can inhibit starvation-induced autophagy by transiently blocking the class III PI3K complex (also known as Vps34), which is essential for the formation of autophagosomes. invivogen.com Conversely, prolonged treatment can promote autophagy under nutrient-rich conditions, an effect attributed to its persistent blocking of class I PI3K. invivogen.com

This inhibitory action has been leveraged in numerous animal model studies:

Diabetic Retinopathy : In diabetic mouse models, 3-MA was shown to have anti-apoptotic and anti-fibrotic effects on the retina, potentially by inhibiting early autophagy and reducing oxidative stress and inflammation. nih.gov

Cardiovascular Disease : Studies in rats demonstrated that 3-MA could rescue nicotine-mediated cardiac pathological effects, such as increased cardiac injury following ischemia/reperfusion, by inhibiting autophagy signaling. ijbs.com

Cancer : In colon cancer cell models, the inhibition of autophagy by 3-MA was found to promote cell migration and invasion through epithelial-mesenchymal transition (EMT). nih.gov In other contexts, it has been shown to suppress the invasion of metastatic cancer cells by inhibiting class I and II PI3K. invivogen.com

DNA Damage Response : Beyond autophagy, studies using mouse cells lacking the 3-methyladenine DNA glycosylase (Aag) have been pivotal. These models demonstrate that the inability to repair 3mA lesions leads to increased sensitivity to alkylation-induced chromosome damage and cell death, confirming the cytotoxicity of this lesion in mammals. nih.gov Furthermore, some research suggests that 3-MA itself can induce DNA damage and caspase-dependent cell death, independent of its role in autophagy inhibition, particularly at higher concentrations. frontiersin.orgnih.gov

Table 3: Mechanistic Insights from Animal Model Studies Using 3-Methyladenine

Area of StudyAnimal ModelKey Mechanism InvestigatedFinding
Diabetic RetinopathyMouse (C57BL/6J)Autophagy, Apoptosis, Fibrosis3-MA exerted anti-apoptotic and anti-fibrotic effects in the diabetic retina. nih.gov
Cardiovascular FunctionRatAutophagy Signaling3-MA mitigated nicotine-induced cardiac injury and dysfunction. ijbs.com
DNA RepairMouse (Aag null)Base Excision RepairLoss of Aag glycosylase increased sensitivity to cell killing by alkylating agents. nih.gov
Cancer MetastasisCell Culture ModelsPI3K Signaling, EMT3-MA can suppress invasion by inhibiting PI3K or promote it via EMT, depending on the context. invivogen.comnih.gov
Drug-Induced ToxicityCell Culture ModelsAutophagy, DNA Damage3-MA can induce DNA damage and cell death independently of autophagy inhibition. frontiersin.orgnih.gov

Rodent Models for DNA Damage Response Research

Rodent models, particularly genetically engineered mice, have been instrumental in elucidating the cellular responses to DNA damage induced by alkylating agents, which can lead to the formation of 3-methyladenine adducts in DNA. A key focus of this research has been the role of the enzyme Alkyladenine DNA Glycosylase (Aag), which is responsible for initiating the base excision repair (BER) pathway by recognizing and removing 3-methyladenine from the DNA backbone. pnas.org

Studies utilizing Aag null mice (Aag-/-), which lack the ability to repair 3-methyladenine lesions, have provided significant insights into the cytotoxic and genotoxic effects of this specific type of DNA damage. For instance, when Aag-/- mice are treated with alkylating agents, they exhibit varying sensitivities in different tissues. While most cell types deficient in this repair mechanism show increased sensitivity to the lethal and clastogenic (chromosome-damaging) effects of these agents, a surprising finding was the observed resistance of myeloid progenitor bone marrow cells in Aag-/- mice to the cytotoxic effects of several alkylating agents. nih.gov This suggests that in certain cellular contexts, the initiation of BER by Aag can be more detrimental than leaving the 3-methyladenine lesion unrepaired. nih.gov

Further research using Aag-/- mouse models has explored the consequences of unrepaired 3-methyladenine in specific disease models. In a rodent model of type 1 diabetes induced by streptozotocin (B1681764) (STZ), a compound that generates 3-methyladenine DNA adducts, Aag-/- mice were found to be protected from the widespread β-cell necrosis and subsequent diabetes that is typically observed in wild-type mice. oup.comnih.gov However, these mice did exhibit moderate levels of β-cell apoptosis, indicating a shift in the cell death mechanism in the absence of 3-methyladenine repair. oup.comnih.gov These findings in rodent models underscore the critical role of the DNA damage response to 3-methyladenine in determining cell fate and tissue-specific outcomes.

Table 1: Investigational Findings in Rodent Models of DNA Damage Response to 3-Methyladenine

Model System Key Research Finding Reference
Aag null (Aag-/-) mice Myeloid progenitor bone marrow cells showed increased resistance to alkylating agents. nih.gov
Aag null (Aag-/-) mice In some cell types, the initiation of base excision repair by Aag is more lethal than the presence of unrepaired 3-methyladenine lesions. nih.gov
Streptozotocin (STZ)-induced diabetic mice (Aag-/-) Protection from widespread β-cell necrosis and diabetes. oup.comnih.gov
Streptozotocin (STZ)-induced diabetic mice (Aag-/-) Shift from necrosis to moderate apoptosis in pancreatic β-cells. oup.comnih.gov

Investigation of Autophagy Modulation in Organ-Specific Contexts (e.g., Cardiac, Renal)

This compound is widely utilized as a pharmacological inhibitor of autophagy, a cellular process responsible for the degradation and recycling of cellular components. Its inhibitory action primarily targets Class III phosphatidylinositol 3-kinase (PI3K), which is crucial for the formation of autophagosomes. invivogen.comresearchgate.net This property has made 3-methyladenine an invaluable tool for investigating the role of autophagy in the pathophysiology of various organ systems, particularly in cardiac and renal contexts, using rodent models.

In the realm of cardiovascular research, studies in rats have demonstrated that the inhibition of autophagy by 3-methyladenine can alleviate cardiac injury under certain stress conditions. For example, in a rat model of overload-exercise-induced cardiac injury, administration of 3-methyladenine was shown to reduce the number of autophagosomes, decrease the expression of autophagy-related proteins like LC3-II and Beclin-1, and ultimately attenuate cardiomyocyte apoptosis and histological damage. nih.gov Similarly, in a rat model of nicotine-exacerbated cardiac ischemia/reperfusion injury, treatment with 3-methyladenine ameliorated the increased infarct size and cardiac dysfunction, suggesting that excessive autophagy contributes to the detrimental effects of nicotine (B1678760) on the heart. ijbs.comresearchgate.net

The role of autophagy in renal pathophysiology has also been extensively studied using 3-methyladenine in rodent models. In a mouse model of streptozotocin-induced diabetic nephropathy, the administration of 3-methyladenine was found to inhibit autophagy and reduce the accumulation of autophagosomes in the kidneys, thereby attenuating renal injury. nih.gov Furthermore, in a rat model of hyperuricemic nephropathy, treatment with 3-methyladenine improved tubular injury and preserved renal tissue architecture by inhibiting autophagy. These studies in rodent models highlight the context-dependent role of autophagy in organ-specific pathologies and demonstrate the utility of this compound in dissecting these complex processes.

Table 2: Effects of 3-Methyladenine on Autophagy in Cardiac and Renal Rodent Models

Organ System Rodent Model Effect of 3-Methyladenine Key Findings Reference
Cardiac Overload-exercise in rats Inhibition of autophagy Reduced cardiomyocyte apoptosis and histological damage. nih.gov
Cardiac Nicotine-exacerbated ischemia/reperfusion in rats Inhibition of autophagy Ameliorated increased infarct size and cardiac dysfunction. ijbs.comresearchgate.net
Renal Streptozotocin-induced diabetic nephropathy in mice Inhibition of autophagy Attenuated renal injury and reduced autophagosome accumulation. nih.gov
Renal Hyperuricemic nephropathy in rats Inhibition of autophagy Improved tubular injury and preserved renal tissue architecture.

Mechanisms of Resistance to Alkylating Agents in Cancer Models

The efficacy of alkylating agents in cancer chemotherapy is often limited by the development of therapeutic resistance. One of the key mechanisms underlying this resistance is the cellular capacity to repair the DNA damage induced by these drugs. 3-methyladenine is a significant DNA adduct formed by many alkylating agents, and its repair is a critical factor in determining the sensitivity of cancer cells to these treatments. aacrjournals.org

The Base Excision Repair (BER) pathway plays a pivotal role in the removal of 3-methyladenine from DNA, thereby contributing to resistance. aacrjournals.org The enzyme Aag initiates this repair process. In cancer models, particularly malignant glioma, the expression and activity of the BER pathway are important determinants of resistance to alkylating agents like temozolomide (B1682018). aacrjournals.org The formation of N7-methylguanine and N3-methyladenine DNA adducts accounts for a significant portion of the DNA methylation events caused by temozolomide. aacrjournals.org The efficient repair of these lesions by the BER pathway can mitigate the cytotoxic effects of the drug, leading to resistance.

Research in cancer cell lines and animal models has focused on targeting the BER pathway to overcome resistance to alkylating agents. The understanding of the role of 3-methyladenine repair in this process is crucial for the development of strategies to sensitize resistant tumors. By inhibiting the repair of 3-methyladenine adducts, it may be possible to enhance the efficacy of alkylating chemotherapy. The interplay between the formation of 3-methyladenine lesions and the cellular repair capacity represents a key area of investigation in the ongoing effort to combat resistance to this important class of anticancer drugs. nih.govnih.gov

Table 3: Role of 3-Methyladenine Repair in Alkylating Agent Resistance in Cancer Models

Cancer Model Alkylating Agent Mechanism of Resistance Investigational Significance Reference
Malignant Glioma Temozolomide Base Excision Repair (BER) of N3-methyladenine adducts. Targeting the BER pathway to overcome resistance. aacrjournals.org
Various Cancer Cell Lines General Alkylating Agents DNA repair pathways, including the removal of 3-methyladenine. Understanding the contribution of specific DNA lesions to chemoresistance. nih.govnih.gov

Future Directions and Emerging Research Avenues

Development of Novel Research Tools and Probes

A critical area for future advancement lies in the development of more sophisticated tools and probes to detect and quantify 3-methylpurin-6-amine with greater precision and spatial resolution. While current methods like MeRIP-seq and m6A-seq have been instrumental, they have limitations, such as not providing single-nucleotide resolution. nih.govoup.com

Future research will likely focus on:

Single-cell and single-molecule detection: Developing techniques to map m6A modifications within individual cells and on single RNA molecules will provide unprecedented insights into the heterogeneity of m6A deposition and its functional consequences. oup.com Technologies like single-cell DART-seq (scDART-seq) are a step in this direction. oup.com

Real-time imaging of m6A dynamics: The development of fluorescent probes or genetically encoded biosensors that can visualize the dynamic installation and removal of m6A in living cells would revolutionize our understanding of its regulation in response to various stimuli.

Improved quantitative methods: Enhancing the accuracy and throughput of methods to quantify m6A stoichiometry at specific sites will be crucial for understanding how the level of methylation influences RNA fate. nih.gov

Research Tool/ProbeCurrent StateFuture Development
m6A Sequencing MeRIP-seq, m6A-seq provide transcriptome-wide maps but with limited resolution. nih.govoup.comSingle-base resolution techniques and methods for quantifying absolute stoichiometry.
m6A Imaging Largely reliant on antibody-based detection in fixed cells.Development of live-cell imaging probes and genetically encoded biosensors.
Computational Tools Algorithms for predicting m6A sites from sequence motifs. nih.govIntegration of machine learning and deep learning for more accurate prediction and functional annotation.

Exploration of Uncharted Metabolic and Signaling Pathways

While the involvement of this compound in fundamental signaling pathways like Wnt, MAPK, and PI3K/AKT is established, many of its connections to metabolic and signaling networks remain uncharted. spandidos-publications.comwpmucdn.comnih.gov Future investigations are expected to uncover novel regulatory circuits.

Key areas for exploration include:

Metabolic Reprogramming: Research is beginning to show how m6A modifications can regulate the expression of key metabolic enzymes, influencing processes like glycolysis and lipid metabolism. nih.govmdpi.comnih.gov Future studies will likely uncover more direct links between m6A and metabolic reprogramming in both normal physiology and diseases like cancer. nih.gov

Stress Response Pathways: The role of dynamic m6A modification in cellular responses to various stressors, such as oxidative stress, DNA damage, and nutrient deprivation, is an emerging area of interest.

Interplay with other RNA modifications: The epitranscriptome is complex, with over 170 known RNA modifications. spandidos-publications.com Understanding how this compound functionally interacts with other modifications to create a combinatorial regulatory code is a major future challenge. oup.com

Integration of Multi-Omics Approaches in this compound Research

A holistic understanding of this compound's function necessitates the integration of multiple "omics" datasets. Combining epitranscriptomics with genomics, transcriptomics, proteomics, and metabolomics will provide a systems-level view of its regulatory impact. nih.govnih.gov

Future multi-omics studies will likely involve:

Identifying m6A-regulated networks: By correlating changes in m6A levels with alterations in gene expression, protein abundance, and metabolite profiles, researchers can construct comprehensive regulatory networks. tandfonline.com

Understanding disease mechanisms: Integrated multi-omics analysis of clinical samples can reveal how dysregulation of m6A contributes to the pathogenesis of complex diseases like cancer and neurological disorders. nih.govnih.gov

Personalized medicine: In the long term, patient-specific multi-omics profiles that include m6A data could inform personalized therapeutic strategies.

Omics LayerIntegration with m6A DataPotential Insights
Genomics Identifying genetic variants (m6A-QTLs) that influence m6A deposition. nih.govUnderstanding individual differences in m6A regulation and disease susceptibility.
Transcriptomics Correlating m6A modifications with mRNA stability, splicing, and translation efficiency. frontiersin.orgresearchgate.netElucidating the direct functional consequences of m6A on gene expression.
Proteomics Quantifying changes in protein expression resulting from m6A-mediated regulation of mRNA translation.Linking m6A modifications to cellular phenotypes and functions.
Metabolomics Assessing the impact of m6A-regulated metabolic enzymes on cellular metabolite profiles. nih.govmdpi.comUncovering novel roles for m6A in cellular metabolism.

Advanced Computational-Experimental Synergy for Discovery

The synergy between computational and experimental approaches will be paramount in driving future discoveries in the field of this compound. Advanced computational models can generate testable hypotheses that can then be validated experimentally, creating a powerful feedback loop for discovery.

Future directions in this synergistic approach include:

Predictive modeling of m6A function: Developing algorithms that can predict the functional consequences of m6A at specific sites, such as its effect on RNA structure, protein binding, and mRNA decay rates.

Network modeling: Using computational approaches to model the complex interplay between m6A writers, erasers, readers, and their target RNAs within cellular signaling and metabolic networks.

Drug discovery and development: Employing computational screening and molecular docking to identify small molecules that can modulate the activity of m6A-modifying enzymes, opening up new therapeutic avenues. acs.org

Q & A

Q. What are the implications of 3-MA’s dual role in promoting vs. inhibiting tumor growth?

  • Answer: In glioblastoma, 3-MA may paradoxically enhance tumor progression under hypoxia due to IL6/STAT3 signaling. Pre-test 3-MA in normoxic vs. hypoxic conditions and integrate pathway-specific inhibitors (e.g., tocilizumab for IL6) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.